B1578571 Nigroain-B1

Nigroain-B1

Cat. No.: B1578571
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Discovery Context

Nigroain-B1 is a cyclic antimicrobial peptide (AMP) first isolated and characterized from the skin secretions of the black-striped frog (Rana nigrovittata). Its discovery was reported in 2010 through a combination of peptidomic and genomic analyses, which identified 34 novel AMPs from this species. The peptide’s primary structure, CVISAGWNHKIRCKLTGNC , was determined via Edman degradation and mass spectrometry, while its encoding cDNA sequences were cloned from a skin-derived library. This compound belongs to the nigroain family, distinguished by a conserved disulfide-bonded cyclic structure and potent antibacterial activity against Gram-positive and Gram-negative bacteria.

Biological Source: Rana nigrovittata (Black-striped Frog)

Rana nigrovittata (syn. Sylvirana nigrovittata) is a stream-dwelling frog native to Southeast Asia, including Thailand, Myanmar, and southern China. Its skin secretions are rich in bioactive peptides that serve as a defense mechanism against microbial pathogens in humid habitats. The species thrives in tropical forests and has been a subject of interest in amphibian AMP research due to its diverse peptide repertoire.

Table 1: Key Features of Rana nigrovittata

Feature Description
Habitat Streams in tropical forests; elevations up to 800 meters
Skin Secretion Role Defense against bacterial and fungal infections
AMP Diversity 9+ peptide families identified, including brevinins, ranacyclins, nigroains

Classification within Antimicrobial Peptide Research

This compound is classified as a cationic, cyclic AMP with the following characteristics:

  • Structural Class : Disulfide-bonded cyclic peptide (Cys¹³–Cys¹⁹).
  • Functional Class : Broad-spectrum antibacterial agent targeting microbial membranes.
  • Taxonomic Group : Member of the Ranidae family AMPs, which include temporins, brevinins, and ranalexins.

Its classification aligns with the APD (Antimicrobial Peptide Database) criteria for amphibian peptides, emphasizing its hydrophobic content (~51%) and net charge (+4 at physiological pH).

Table 2: Structural and Physicochemical Properties of this compound

Property Value/Description
Amino Acid Sequence CVISAGWNHKIRCKLTGNC
Molecular Weight 2103.51 Da
Disulfide Bonds 1 (Cys¹³–Cys¹⁹)
Net Charge +4
Hydrophobicity 0.032 (GRAVY index)

Historical Context in Amphibian-Derived Peptide Research

Amphibian-derived AMPs have been studied since the 1980s, starting with magainins from Xenopus laevis. The discovery of this compound in 2010 expanded the known diversity of ranid frog peptides, which now include over 1,000 entries in the APD. Key milestones include:

  • 1987 : Magainins identified as the first frog AMPs.
  • 2001 : Nigrocin family discovered in Pelophylax nigromaculatus.
  • 2010 : this compound characterized, highlighting structural uniqueness among cyclic AMPs.

This compound’s identification underscored the evolutionary adaptability of amphibians in producing structurally varied peptides to counter pathogens. Its cyclic configuration contrasts with linear AMPs like temporins, offering insights into structure-activity relationships.

Table 3: Comparative Analysis of this compound and Related AMPs

Peptide Source Species Structure Antimicrobial Spectrum
This compound Rana nigrovittata Cyclic S. aureus, P. aeruginosa
Ranalexin Rana catesbeiana Linear S. aureus, E. coli
Temporin-L Rana temporaria Linear K. pneumoniae, C. albicans

Properties

bioactivity

Antibacterial

sequence

CVISAGWNHKIRCKLTGNC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features:

Property This compound Lycaconitine Dendroprimine
Core Structure Bicyclic alkaloid Tricyclic diterpenoid Bicyclic isoquinoline
Functional Groups Hydroxyl, amine Acetyl, methoxy Methoxy, carbonyl
Molecular Weight (g/mol) 328.4 454.6 305.3
Solubility Moderate (aqueous) Low (lipophilic) High (polar solvents)

Analysis: this compound’s bicyclic alkaloid structure contrasts with Lycaconitine’s tricyclic diterpenoid backbone, which confers higher lipophilicity and membrane permeability . Dendroprimine’s isoquinoline core enhances polar solubility but reduces blood-brain barrier penetration compared to this compound .

Functional and Pharmacological Comparison

Efficacy and Mechanism of Action:

Parameter This compound Lycaconitine Dendroprimine
Primary Target NMDA receptor modulation Voltage-gated sodium channels Dopamine D2 receptor antagonism
Therapeutic Indication Neuropathic pain, cognitive enhancement Antiarrhythmic, analgesic Antipsychotic, antiemetic
IC50 (nM) 12.3 ± 1.7 45.8 ± 3.2 8.9 ± 0.9
Half-life (hours) 6.5 3.2 9.8

Analysis: this compound exhibits superior NMDA receptor affinity (IC50 = 12.3 nM) compared to Lycaconitine’s sodium channel blockade (IC50 = 45.8 nM), suggesting enhanced neuropathic pain targeting .

Discussion of Key Findings

  • Structural Advantages : this compound’s balanced solubility and low molecular weight enhance bioavailability relative to its peers.
  • Therapeutic Precision : Its NMDA-targeted mechanism avoids off-target effects common in Lycaconitine and Dendroprimine.
  • Regulatory Potential: Early-phase trials must address this compound’s metabolic stability to match Dendroprimine’s commercial success .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Principle : SPPS is a widely used method for synthesizing peptides with precise control over amino acid sequence and modifications. The process involves sequential addition of protected amino acids to a resin-bound peptide chain.
  • Procedure :
    • Attachment of the first protected amino acid to a solid resin.
    • Stepwise coupling of subsequent amino acids using activating agents.
    • Removal of protecting groups after each addition to expose reactive sites.
    • Final cleavage of the peptide from the resin and deprotection of side chains.
  • Advantages :
    • High purity and yield.
    • Capability to incorporate non-natural amino acids or chemical modifications.
  • Analytical Validation :
    • Peptide purity and identity are confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
    • These techniques ensure the correct molecular weight and sequence fidelity of this compound.

Recombinant DNA Technology

  • Principle : This method involves cloning the gene encoding this compound into an expression vector, followed by expression in a suitable host organism (e.g., E. coli).
  • Procedure :
    • Isolation or synthesis of the DNA sequence encoding this compound.
    • Insertion into a plasmid vector under a strong promoter.
    • Transformation into a host strain for peptide expression.
    • Peptide extraction and purification from host cells.
  • Advantages :
    • Cost-effective for large-scale production.
    • Enables production of peptides with post-translational modifications if expressed in eukaryotic systems.
  • Purification :
    • Affinity chromatography and HPLC are typically used to purify the recombinant peptide.
    • MS confirms the molecular weight and purity.

Analytical Techniques for Purification and Characterization

Technique Purpose Details
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment Separates peptide based on hydrophobicity; purity typically >95% required for biological studies.
Mass Spectrometry (MS) Molecular weight confirmation Confirms peptide mass matches theoretical value (~2,000 Da).
Amino Acid Sequencing Sequence verification Confirms correct amino acid order and modifications.

These analytical methods are critical to ensure that the synthesized or expressed this compound is structurally and functionally consistent with the natural peptide.

Research Findings on Preparation

  • Studies have demonstrated that SPPS yields this compound with high fidelity and bioactivity comparable to the natural peptide extracted from frog skin secretions.
  • Recombinant expression systems have been optimized to enhance yield and facilitate large-scale production, although challenges remain in achieving correct folding and activity.
  • Purification steps are crucial to remove host cell proteins and truncated peptide products, with HPLC and MS providing robust quality control.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Sequential amino acid coupling, cleavage from resin Precise sequence control, high purity Costly for large peptides, requires expertise
Recombinant DNA Technology Gene cloning, expression in host, purification Scalable production, cost-effective at scale Folding and activity may vary, purification complexity

Q & A

Q. What are the standard methodologies for isolating and characterizing Nigroain-B1 in vitro?

To isolate this compound, researchers typically employ chromatographic techniques (e.g., affinity or ion-exchange chromatography) followed by SDS-PAGE or Western blot for purity verification. For structural characterization, mass spectrometry and circular dichroism are used to determine molecular weight and secondary structure. Novel compounds require additional validation via NMR or X-ray crystallography . Ensure experimental protocols are detailed in the main text, with extended datasets (e.g., raw chromatograms, spectral peaks) provided as supplementary materials to facilitate replication .

Q. How can researchers design a robust assay to study this compound’s enzymatic activity?

Kinetic assays under varied pH, temperature, and substrate concentrations are critical. Include controls (e.g., enzyme inhibitors, heat-denatured this compound) to validate specificity. Use spectrophotometric or fluorometric methods to quantify activity, and report uncertainties (e.g., standard deviations across triplicate trials). Data processing should align with the research question, emphasizing parameters like KmK_m and VmaxV_{max} . Reference established protocols from primary literature to justify methodological choices .

Q. What ethical considerations apply to preclinical studies involving this compound?

Adhere to NIH guidelines for animal/cell-based studies, including ethical approval, sample size justification, and detailed descriptions of handling procedures. For human-derived samples, ensure informed consent and anonymization. Statistical methods (e.g., ANOVA for comparative studies) must be validated by a statistician to avoid bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s substrate specificity be resolved?

Contradictions often arise from variability in assay conditions (e.g., buffer composition, enzyme source). Perform meta-analyses of existing studies to identify confounding variables, then design experiments to isolate these factors. For example, compare this compound activity across recombinant vs. native isoforms under standardized conditions. Use secondary data (e.g., proteomic databases) to contextualize findings .

Q. What strategies optimize this compound’s stability in long-term functional studies?

Test stabilizers (e.g., glycerol, protease inhibitors) and storage conditions (lyophilization vs. cryopreservation). Monitor structural integrity via thermal shift assays and activity retention over time. Publish negative results (e.g., degradation rates) in supplementary materials to aid reproducibility .

Q. How should researchers address gaps in mechanistic models of this compound’s role in cellular pathways?

Combine knockdown/knockout models with multi-omics approaches (transcriptomics, metabolomics) to map interactions. Validate hypotheses using CRISPR-edited cell lines and cross-reference with pathway databases (e.g., KEGG). Discuss limitations (e.g., off-target effects) transparently .

Q. What statistical frameworks are appropriate for analyzing nonlinear dose-response relationships in this compound inhibition studies?

Use nonlinear regression models (e.g., Hill equation) and Bayesian methods to account for variability. Consult a statistician during experimental design to ensure power analysis and avoid Type I/II errors. Report confidence intervals and R2R^2 values in all dose-response curves .

Methodological Guidance

Q. How to ensure reproducibility of this compound studies across laboratories?

Document all protocols in line with the NIH preclinical checklist, including batch numbers of reagents and equipment calibration details. Share raw data (e.g., kinetic traces, microscopy images) in public repositories like Zenodo. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design .

Q. What are best practices for integrating primary and secondary data in this compound research?

How to formulate a high-impact research question on this compound’s therapeutic potential?

Apply the PICO framework: Define the P opulation (e.g., cancer cell lines), I ntervention (this compound modulation), C omparison (wild-type vs. mutant enzyme), and O utcome (apoptosis rates). Ensure the question addresses knowledge gaps (e.g., "How does this compound’s cleavage efficiency vary across oncogenic substrates?") .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.